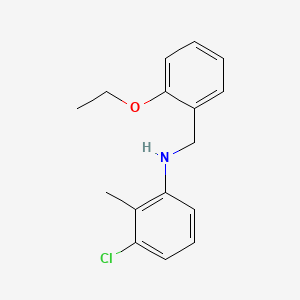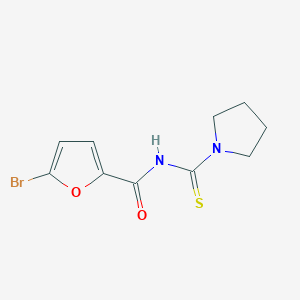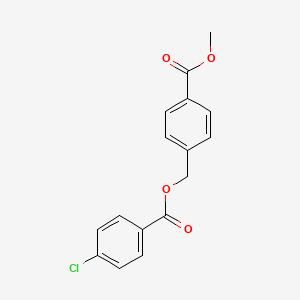
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine, also known as CMEA, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. CMEA belongs to the class of phenethylamines, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of monoamine oxidase enzymes. Monoamine oxidases are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and behavior. By inhibiting these enzymes, this compound may increase the levels of these neurotransmitters in the brain, leading to antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its antibacterial and antifungal properties, while in vivo studies have shown its antitumor properties. This compound has also been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine is its diverse biological activities, which make it a promising candidate for the development of new drugs. Its synthesis method is also relatively simple and yields a high purity product. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to fully understand its toxicity profile and to develop safer derivatives.
Zukünftige Richtungen
There are several future directions for the study of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine. One potential direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease. Further studies are also needed to fully understand its toxicity profile and to determine its safety for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with diverse biological activities and potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a monoamine oxidase inhibitor and as a treatment for various neurological disorders. However, further studies are needed to fully understand its mechanism of action, toxicity profile, and potential clinical applications.
Synthesemethoden
The synthesis of (3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine involves the condensation reaction between 3-chloro-2-methylphenylamine and 2-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound obtained from this method is around 70%, making it a viable option for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
(3-chloro-2-methylphenyl)(2-ethoxybenzyl)amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound has also been investigated for its potential as a monoamine oxidase inhibitor (MAOI), which is a class of drugs used in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
3-chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-3-19-16-10-5-4-7-13(16)11-18-15-9-6-8-14(17)12(15)2/h4-10,18H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWUNHRRMHCLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)
![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)

amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
